

Navigating In Vivo Studies with TIM-063: A Technical Support Guide

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Compound of Interest

Compound Name: TIM-063
Cat. No.: B15616623

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome potential limitations of **TIM-063** in in vivo studies. While **TIM-063** is a valuable tool for probing CaMKK signaling, its translation to animal models can present challenges. This guide offers insights and practical solutions to anticipate and address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and off-targets of **TIM-063** that I should be aware of for in vivo studies?

A1: **TIM-063** is a selective, cell-permeable, and ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, CaMKK α and CaMKK β [1]. However, it also exhibits moderate inhibitory activity against AP2-associated protein kinase 1 (AAK1)[2][3]. When designing in vivo experiments, it is crucial to consider the potential for off-target effects mediated by AAK1 inhibition.

Q2: Are there more specific alternatives to **TIM-063** if off-target effects are a concern?

A2: Yes, a derivative of **TIM-063**, named TIM-098a, has been developed as a more potent and selective AAK1 inhibitor with no reported inhibitory activity against CaMKK isoforms[2][3]. If your research focuses specifically on AAK1, or if you suspect CaMKK-independent effects in your model, using TIM-098a is a recommended strategy to mitigate off-target concerns.

Q3: What are the known IC50 values for **TIM-063** and its derivative TIM-098a?

A3: The in vitro inhibitory concentrations for **TIM-063** and TIM-098a are summarized below. These values are critical for dose-response planning in your experiments.

Compound	Target	IC50 (µM)
TIM-063	CaMKKα	0.63[1]
CaMKKβ	0.96[1]	
AAK1	8.51[2][3]	
TIM-098a	AAK1	0.24[2][3]
CaMKKα/β	No significant inhibition	

Q4: How does **TIM-063** interact with its targets?

A4: **TIM-063** is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase's catalytic domain[4][5]. Its interaction with CaMKK is conformation-dependent, binding to the active state of the enzyme, and is reversible[4]. This reversible nature is an important consideration for pharmacokinetic and pharmacodynamic (PK/PD) modeling in vivo.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential challenges you may encounter when using **TIM-063** in animal models.

Issue 1: Poor Bioavailability or Rapid Clearance

Symptoms:

- Low or undetectable plasma concentrations of **TIM-063** after administration.

- Lack of a dose-dependent biological response in target tissues.
- Requirement for high doses, leading to potential off-target effects or toxicity.

Possible Causes:

- Poor solubility of **TIM-063** in the chosen vehicle.
- Rapid metabolism by the liver or other organs.
- Efficient excretion through renal or biliary pathways.

Solutions:

- **Formulation Optimization:** Experiment with different formulation vehicles to improve solubility and stability. Consider using solubilizing agents such as DMSO, cyclodextrins, or formulating as a nanoparticle suspension.
- **Pharmacokinetic (PK) Studies:** Conduct a pilot PK study to determine key parameters like half-life ($t_{1/2}$), maximum concentration (C_{max}), and area under the curve (AUC). This data is essential for designing an effective dosing regimen.
- **Alternative Routes of Administration:** If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.

Hypothetical Pharmacokinetic Parameters for TIM-063

The following table presents a hypothetical example of pharmacokinetic data researchers should aim to collect to optimize dosing strategies.

Parameter	Route of Administration	Value
Bioavailability (%)	Oral	< 10%
Intraperitoneal	40-60%	
Half-life ($t_{1/2}$)	IV	1.5 hours
Cmax (after 10 mg/kg IP)	Plasma	5 μ M
Tissue Distribution	Brain	Low
Liver	High	

Issue 2: Off-Target Effects or Toxicity

Symptoms:

- Unexpected phenotypes in the animal model that are inconsistent with CaMKK inhibition.
- Signs of toxicity, such as weight loss, lethargy, or organ damage, at doses required for efficacy.
- Biological effects observed in tissues where the intended target is not highly expressed.

Possible Causes:

- Inhibition of AAK1 or other unknown off-target kinases.
- Metabolites of **TIM-063** may have their own biological activities or toxicities.
- Non-specific cytotoxicity at high concentrations.

Solutions:

- Control Experiments: Include a control group treated with the more specific AAK1 inhibitor, TIM-098a, to differentiate between CaMKK- and AAK1-mediated effects[2][3].
- Dose-Response Studies: Perform a careful dose-escalation study to identify a therapeutic window where on-target efficacy is achieved with minimal toxicity.

- **Biomarker Analysis:** Measure the phosphorylation status of known downstream substrates of both CaMKK (e.g., CaMKI, CaMKIV, AMPK) and AAK1 in target tissues and in tissues showing signs of toxicity. This can help confirm on-target engagement and identify potential off-target activity.
- **Histopathological Analysis:** Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.

Experimental Protocols

Protocol 1: Kinobeads-Based Target Identification

This protocol is adapted from methodologies used to identify AAK1 as an off-target of **TIM-063** and can be used to screen for other potential off-targets in your specific model system[3].

Objective: To identify proteins from a cell or tissue lysate that interact with **TIM-063**.

Materials:

- **TIM-063**-immobilized sepharose beads (TIM-127-sepharose)
- Control sepharose beads
- Cell or tissue lysate
- Lysis buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Tween 20 with protease inhibitors)
- Wash buffer (Lysis buffer with 2 mM CaCl₂)
- Elution buffer (Wash buffer containing 100 μM free **TIM-063**)
- Mass spectrometer

Procedure:

- Prepare cell or tissue extracts in lysis buffer.

- Incubate the lysate with TIM-127-sepharose and control sepharose beads in the presence of 2 mM CaCl₂ and 6 μM Calmodulin for 45 minutes at 4°C.
- Wash the beads three times with wash buffer to remove non-specific binders.
- Elute the bound proteins by incubating the beads with elution buffer.
- Identify the eluted proteins using mass spectrometry.

Protocol 2: In Vitro Kinase Activity Assay

This protocol can be used to validate the inhibitory activity of **TIM-063** on its targets.

Objective: To measure the enzymatic activity of a target kinase in the presence of varying concentrations of **TIM-063**.

Materials:

- Recombinant active target kinase (e.g., His-tagged AAK1 catalytic domain)
- Kinase buffer
- Substrate for the kinase
- [γ -³²P]ATP
- **TIM-063** at various concentrations

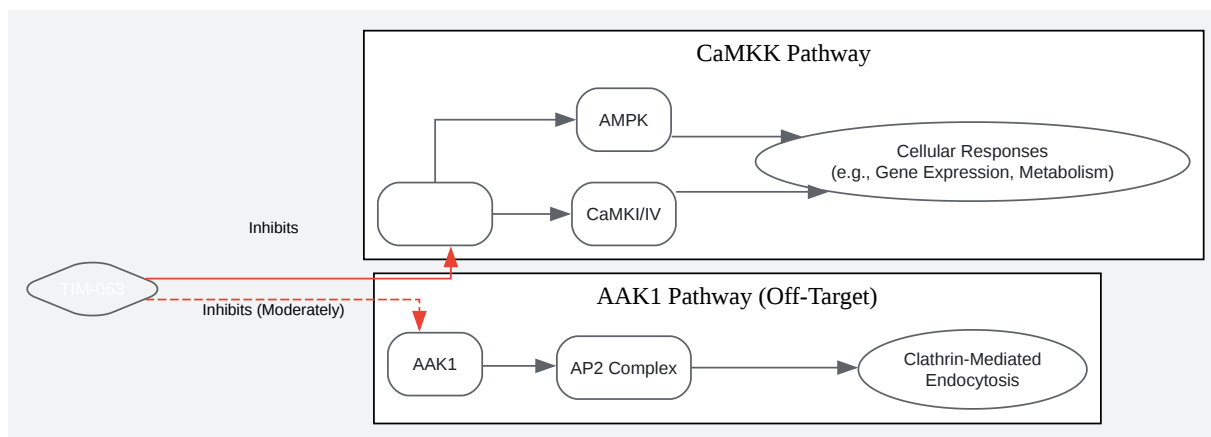
Procedure:

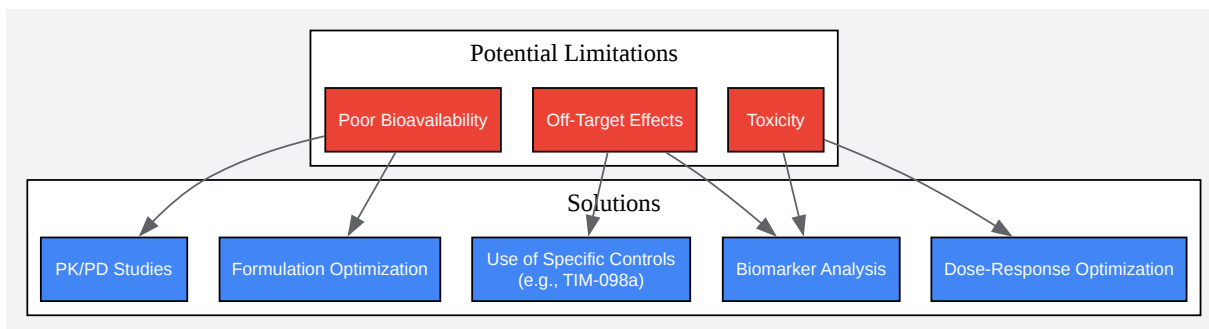
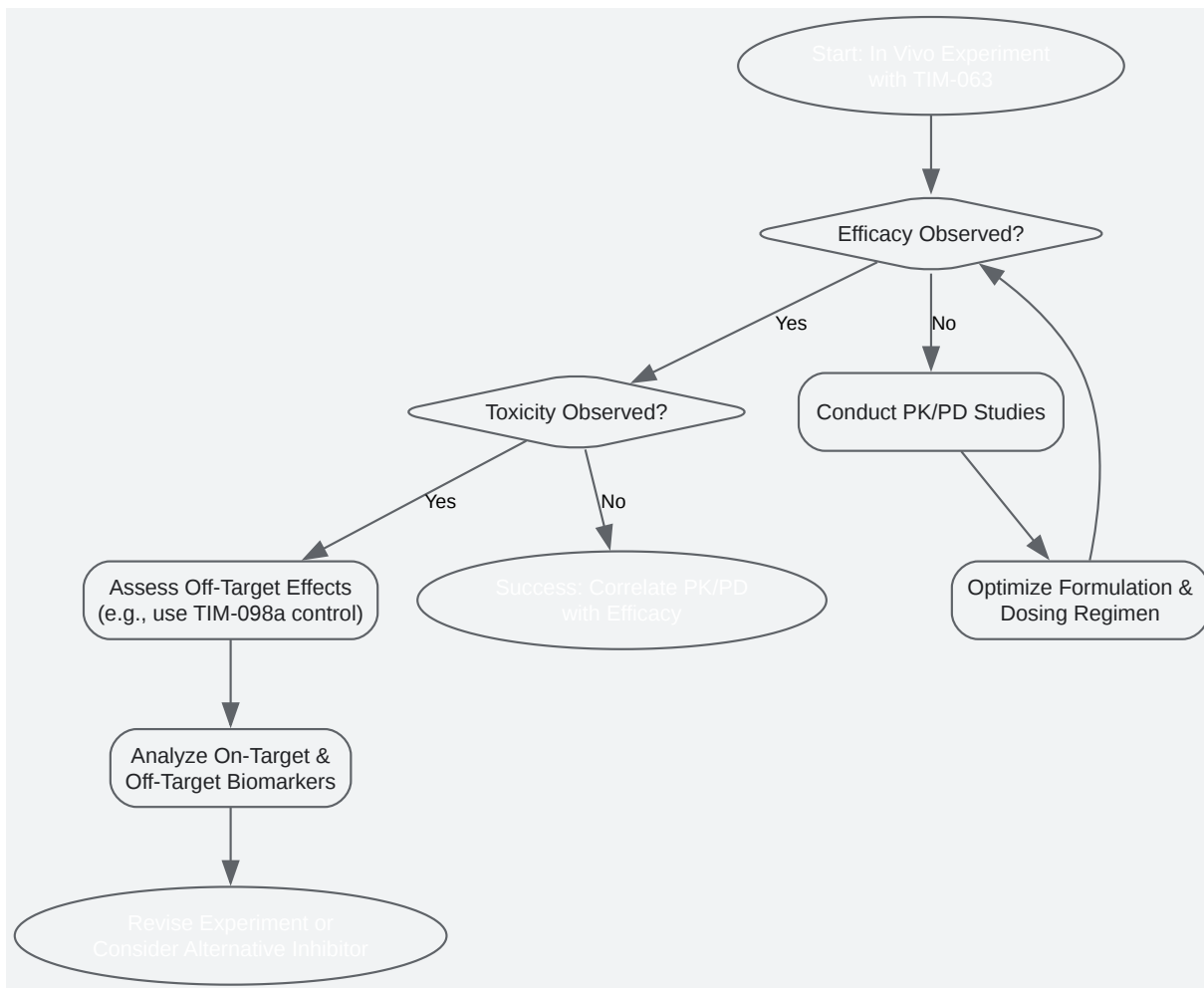
- Prepare reaction mixtures containing the kinase, kinase buffer, substrate, and the desired concentration of **TIM-063**.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction at 30°C for a set time (e.g., 20 minutes).
- Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using P81 phosphocellulose paper).

- Quantify the amount of incorporated ^{32}P using a scintillation counter.
- Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Signaling Pathways





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